Diisopentyl Phthalate-d4: An In-depth Technical Guide
Diisopentyl Phthalate-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopentyl Phthalate-d4 (DIPP-d4) is the deuterated form of Diisopentyl Phthalate (B1215562) (DIPP), a phthalate ester. The incorporation of four deuterium (B1214612) atoms on the benzene (B151609) ring makes it a valuable tool in various scientific applications, particularly as an internal standard in analytical chemistry for the accurate quantification of DIPP and other phthalates in complex matrices.[1][2] This technical guide provides a comprehensive overview of DIPP-d4, including its chemical and physical properties, synthesis, analytical methodologies, metabolism, and toxicological significance.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1346597-80-5 | [1] |
| Molecular Formula | C₁₈H₂₂D₄O₄ | [1] |
| Molecular Weight | 310.42 g/mol | [1] |
| Appearance | Clear Pale Yellow Oil | [3] |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C | [3] |
Synonyms: 1,2-Benzenedicarboxylic Acid-d4 1,2-Bis(3-methylbutyl) Ester, Bis(3-methylbutyl) Phthalate-d4, Diisoamyl Phthalate-d4.[3]
Synthesis
A specific, detailed synthesis protocol for Diisopentyl Phthalate-d4 is not extensively published in peer-reviewed literature. However, its synthesis can be inferred from the general and well-established methods for producing phthalate esters. The most common method is the esterification of phthalic anhydride (B1165640) (or in this case, its deuterated analogue, phthalic anhydride-d4) with the corresponding alcohol, isopentyl alcohol (also known as isoamyl alcohol).
General Esterification Protocol
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Reaction Setup: Phthalic anhydride-d4 is reacted with an excess of isopentyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out in a reaction vessel equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
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Reaction Conditions: The reaction mixture is heated to reflux temperature. The progress of the reaction is monitored by measuring the amount of water collected.
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Neutralization and Washing: Once the reaction is complete, the excess alcohol is removed, often by distillation. The remaining mixture is neutralized with a weak base, such as a sodium carbonate solution, to remove the acid catalyst. The organic layer is then washed with water to remove any remaining salts and impurities.
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Purification: The crude Diisopentyl Phthalate-d4 is then purified, typically by vacuum distillation, to yield the final high-purity product.
Analytical Methods
The primary application of Diisopentyl Phthalate-d4 is as an internal standard for the quantification of phthalates in various samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation and sensitive detection of phthalates.
Sample Preparation (General Protocol for Environmental Samples):
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Extraction: A known weight or volume of the sample (e.g., soil, water) is spiked with a known amount of Diisopentyl Phthalate-d4 internal standard. The sample is then extracted with a suitable organic solvent, such as acetonitrile (B52724) or a hexane/acetone mixture. Methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol are often employed for solid samples.[4]
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Cleanup: The extract may undergo a cleanup step using solid-phase extraction (SPE) with materials like C18 or Florisil to remove interfering matrix components.[4]
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Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.[4]
GC-MS Instrumental Parameters (Typical):
| Parameter | Typical Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 300°C at 10-20°C/min, hold for 5-10 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
Selected Ion Monitoring (SIM) Ions: The choice of ions to monitor is crucial for selectivity and sensitivity. For Diisopentyl Phthalate-d4, the molecular ion and characteristic fragment ions would be selected. For the non-deuterated analogue, the primary ion is often m/z 149.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity, particularly for complex matrices, and avoids the need for derivatization.
Sample Preparation (General Protocol for Biological Fluids):
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Spiking: A known volume of the biological sample (e.g., plasma, urine) is spiked with a known amount of Diisopentyl Phthalate-d4 internal standard.
-
Extraction: The sample is subjected to protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction (SPE) using a C18 cartridge to extract and concentrate the analytes.[5]
-
Reconstitution: The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Instrumental Parameters (Typical):
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like ammonium (B1175870) acetate (B1210297) or formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard to ensure accurate quantification. For Diisobutyl Phthalate-d4 (a similar compound), the mass transition m/z 283.2 → 153.0 has been reported.[6]
Metabolism
The metabolic pathway of Diisopentyl Phthalate-d4 is expected to follow the general principles established for other high molecular weight phthalates. The deuterium labeling on the aromatic ring is not expected to significantly alter the metabolic route. The metabolism primarily involves a two-phase process.[7][8]
Phase I Metabolism:
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Hydrolysis: The diester, Diisopentyl Phthalate-d4, is first hydrolyzed by esterases and lipases, primarily in the intestine and liver, to its monoester, Mono-isopentyl Phthalate-d4 (MIPP-d4).[8]
-
Oxidation: The alkyl side chain of MIPP-d4 can then undergo oxidative modifications. This can include hydroxylation at various positions on the isopentyl chain, followed by further oxidation to ketones or carboxylic acids.[7]
Phase II Metabolism:
-
Glucuronidation: The monoester and its oxidized metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases their water solubility and facilitates their excretion from the body, primarily in the urine.[7][8]
Toxicological Significance
Diisopentyl Phthalate, the non-deuterated analogue, has been identified as a substance of concern due to its potential for fetotoxicity, embryolethality, and teratogenicity.[3] Some phthalates are known endocrine disruptors, and DIPP has been shown to have anti-androgenic effects.[9] Diisopentyl Phthalate-d4 is utilized in toxicology studies as a test substance to evaluate the impact of DIPP on fetal and embryonic development.[1] These studies are crucial for assessing the risks associated with exposure to phthalate esters and for informing regulatory guidelines.[1]
Experimental Workflows
The use of Diisopentyl Phthalate-d4 as an internal standard is a critical component of analytical workflows for phthalate analysis. A generalized workflow is presented below.
Conclusion
Diisopentyl Phthalate-d4 is an indispensable tool for researchers and scientists in the fields of analytical chemistry, toxicology, and environmental science. Its use as an internal standard allows for the precise and accurate quantification of phthalates in a variety of matrices. Understanding its properties, synthesis, and metabolic fate is crucial for its effective application in studies aimed at assessing human exposure and the potential health risks associated with phthalate compounds.
References
- 1. lookchem.com [lookchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of diisopentyl phthalate exposure during gestation and lactation on hormone-dependent behaviours and hormone receptor expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
